Cyclohexyl pyridine-2-carboximidate
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Overview
Description
Cyclohexyl pyridine-2-carboximidate is an organic compound with the molecular formula C12H16N2O. It is a derivative of pyridine, where the carboximidate group is attached to the second position of the pyridine ring, and a cyclohexyl group is attached to the nitrogen atom of the carboximidate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl pyridine-2-carboximidate typically involves the reaction of pyridine-2-carboxylic acid with cyclohexylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl pyridine-2-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboximidate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Cyclohexyl pyridine-2-carboximidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mechanism of Action
The mechanism of action of cyclohexyl pyridine-2-carboximidate involves its interaction with various molecular targets. The carboximidate group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological activities, such as antimicrobial effects. The compound’s ability to act as a ligand for metal complexes also plays a role in its mechanism of action .
Comparison with Similar Compounds
Pyridine-2-carboximidate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl pyridine-3-carboximidate: Similar structure but with the carboximidate group at the third position of the pyridine ring.
Cyclohexyl pyridine-4-carboximidate: Similar structure but with the carboximidate group at the fourth position of the pyridine ring
Uniqueness: Cyclohexyl pyridine-2-carboximidate is unique due to the specific positioning of the carboximidate group and the presence of the cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
725736-25-4 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
cyclohexyl pyridine-2-carboximidate |
InChI |
InChI=1S/C12H16N2O/c13-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
InChI Key |
FXURREXEZNBJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=N)C2=CC=CC=N2 |
Origin of Product |
United States |
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